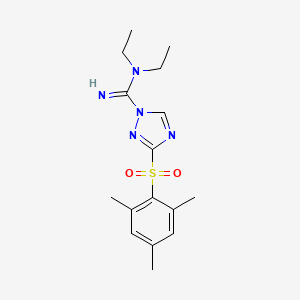
N,N-Diethyl-3-(mesitylsulfonyl)-1H-1,2,4-triazole-1-carboximidamide (Cafenstrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3-(mesitylsulfonyl)-1H-1,2,4-triazole-1-carboximidamide, commonly known as Cafenstrole, is a triazole herbicide. It is primarily used for the control of grassy weeds in rice paddies. The compound is characterized by its high selectivity for rice and turf, making it an effective herbicide in these environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cafenstrole involves the reaction of N,N-diethyl-1H-1,2,4-triazole-1-carboximidamide with mesitylsulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of Cafenstrole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cafenstrole undergoes various chemical reactions, including:
Oxidation: Cafenstrole can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Cafenstrole can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazoles.
Applications De Recherche Scientifique
Cafenstrole has a wide range of applications in scientific research:
Mécanisme D'action
Cafenstrole exerts its herbicidal effects by inhibiting the biosynthesis of very-long-chain fatty acids. This inhibition disrupts cell division, leading to the death of the target weeds. The compound specifically targets the enzyme involved in the elongation of fatty acids, thereby preventing the formation of essential cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazole Herbicides: Other triazole herbicides include flutriafol and tebuconazole.
Amide Herbicides: Similar amide herbicides include propanil and butachlor.
Uniqueness
Cafenstrole is unique due to its high selectivity for rice and turf, making it particularly effective in these environments. Its ability to inhibit very-long-chain fatty acid biosynthesis sets it apart from other herbicides, providing a distinct mode of action .
Propriétés
Formule moléculaire |
C16H23N5O2S |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole-1-carboximidamide |
InChI |
InChI=1S/C16H23N5O2S/c1-6-20(7-2)15(17)21-10-18-16(19-21)24(22,23)14-12(4)8-11(3)9-13(14)5/h8-10,17H,6-7H2,1-5H3 |
Clé InChI |
BRRACOUFXQALTM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=N)N1C=NC(=N1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride](/img/structure/B13916769.png)
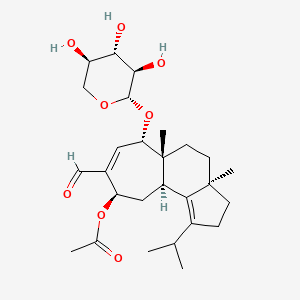
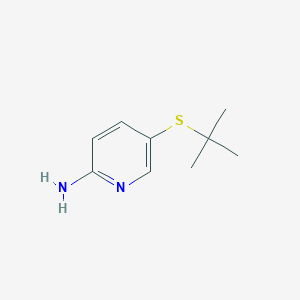
![2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)
![Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13916785.png)
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B13916787.png)
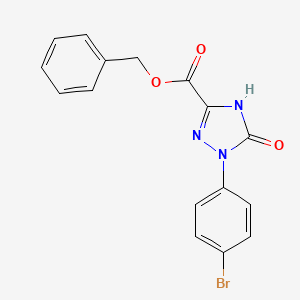
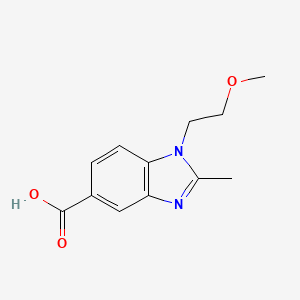
![Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13916799.png)
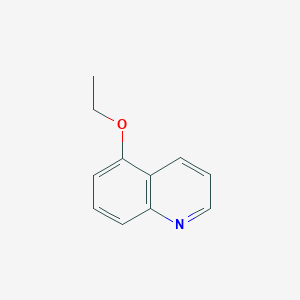


![6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methylnicotinaldehyde](/img/structure/B13916820.png)
![5-Fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13916828.png)
